Benzo[g]benzotriazol-1-amine
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Overview
Description
Benzo[g]benzotriazol-1-amine is a heterocyclic compound that belongs to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial processes. The unique structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[g]benzotriazol-1-amine typically involves the reaction of 1H-benzotriazole with hydroxylamine-O-sulfonic acid in hot aqueous potassium hydroxide at 70–75°C. This reaction yields a mixture of 1H-benzotriazol-1-amine and 2H-benzotriazol-2-amine in a 3:1 ratio . The separation of these isomers can be achieved through simple chromatography on silica gel .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The scalability of the synthesis process and the stability of the compound make it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Benzo[g]benzotriazol-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzotriazole ring allows for substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include chlorotriphenylphosphonium benzotriazolate, samarium diiodide, and hydroxylamine-O-sulfonic acid . Reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) at elevated temperatures .
Major Products Formed
The major products formed from the reactions of this compound include carbamoylbenzotriazoles, oxazolidines, and pyrrolidines .
Scientific Research Applications
Benzo[g]benzotriazol-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic auxiliary and catalyst in various organic synthesis reactions.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its anticancer, antifungal, and antiparasitic activities.
Industry: Utilized as a corrosion inhibitor, UV filter, and material for solar and photovoltaic cells.
Mechanism of Action
The mechanism of action of benzo[g]benzotriazol-1-amine involves its ability to act as an excellent leaving group, electron-donating or electron-withdrawing group, anion precursor, and radical precursor . These properties allow it to interact with various molecular targets and pathways, leading to its diverse biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzo[g]benzotriazol-1-amine include:
- Indazole
- Benzimidazole
- 1,2,3-Triazoles
Uniqueness
This compound is unique due to its stability, versatility in chemical reactions, and wide range of applications in different fields. Its ability to form stable derivatives and participate in various transformations makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
15300-52-4 |
---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.202 |
IUPAC Name |
benzo[g]benzotriazol-1-amine |
InChI |
InChI=1S/C10H8N4/c11-14-10-8-4-2-1-3-7(8)5-6-9(10)12-13-14/h1-6H,11H2 |
InChI Key |
IRMIIOOCNZFGHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2N(N=N3)N |
Synonyms |
1-Amino-1H-naphtho[1,2-d]triazole |
Origin of Product |
United States |
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